Cas no 1220039-25-7 (N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine)

N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine 化学的及び物理的性質
名前と識別子
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- N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine
- N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)benzene-1,3-diamine
- 1-N-benzyl-4-(ethanesulfonyl)-1-N-ethylbenzene-1,3-diamine
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- インチ: 1S/C17H22N2O2S/c1-3-19(13-14-8-6-5-7-9-14)15-10-11-17(16(18)12-15)22(20,21)4-2/h5-12H,3-4,13,18H2,1-2H3
- InChIKey: NIVWFDMTJBSKQT-UHFFFAOYSA-N
- SMILES: S(CC)(C1C=CC(=CC=1N)N(CC)CC1C=CC=CC=1)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 22
- 回転可能化学結合数: 6
- 複雑さ: 426
- トポロジー分子極性表面積: 71.8
じっけんとくせい
- Color/Form: NA
- 密度みつど: 1.2±0.1 g/cm3
- Boiling Point: 535.7±50.0 °C at 760 mmHg
N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N044345-125mg |
N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine |
1220039-25-7 | 125mg |
$ 230.00 | 2022-06-02 | ||
TRC | N044345-250mg |
N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine |
1220039-25-7 | 250mg |
$ 375.00 | 2022-06-02 | ||
Crysdot LLC | CD12171301-5g |
N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)benzene-1,3-diamine |
1220039-25-7 | 95+% | 5g |
$499 | 2024-07-23 |
N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine 関連文献
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamineに関する追加情報
Introduction to N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine (CAS No: 1220039-25-7)
N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine, a compound with the chemical identifier CAS No: 1220039-25-7, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including benzene rings, amines, and sulfonyl groups, contributes to its unique chemical properties and reactivity.
The molecular formula of N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine can be expressed as C₁₆H₂₁NO₄S. This composition underscores its role as a heterocyclic organic compound, blending nitrogen and sulfur heteroatoms with an aromatic backbone. Such structural features are often associated with compounds exhibiting pharmacological activity, making this molecule a subject of intense interest for researchers.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of novel compounds derived from benzene derivatives. The benzene ring in N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine serves as a scaffold for further functionalization, enabling the development of drugs with targeted therapeutic effects. The specific arrangement of substituents on this ring influences the compound's solubility, bioavailability, and interaction with biological targets.
The amine functional groups in this compound are particularly noteworthy. Amines are well-known for their ability to form hydrogen bonds and participate in various biochemical reactions. In N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine, these amine groups contribute to the molecule's ability to interact with enzymes and receptors in biological systems. This interaction is crucial for modulating biological pathways and achieving therapeutic outcomes.
The ethylsulfonyl group attached to the benzene ring introduces a sulfonamide moiety, which is commonly found in many pharmacologically active compounds. Sulfonyl groups are known for their role in enhancing binding affinity and metabolic stability. The presence of this group in N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine suggests that it may exhibit potent binding interactions with biological targets, making it a promising candidate for drug development.
Recent studies have highlighted the importance of sulfonamide derivatives in the treatment of various diseases. These compounds have shown efficacy in targeting enzymes involved in metabolic pathways relevant to inflammation, cancer, and infectious diseases. The structural features of N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine align well with these findings, positioning it as a potential lead compound for further investigation.
One of the most compelling aspects of N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine is its versatility in drug design. The combination of different functional groups allows for modifications that can fine-tune its pharmacological properties. Researchers can explore variations in substituents to optimize solubility, bioavailability, and target specificity. This flexibility makes it an attractive candidate for structure-based drug design approaches.
The synthesis of N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex aromatic core of this compound.
In conclusion, N1-Benzyl-N1-ethyl-4-(ethylsulfonyl)-1,3-benzenediamine represents a significant contribution to the field of pharmaceutical chemistry. Its unique molecular structure and functional groups make it a promising candidate for further research and development. As our understanding of biological pathways continues to expand, compounds like this one will play a crucial role in developing novel therapeutics that address unmet medical needs.
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